- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane AcceptorJournal of Natural Products, 2010, 73(2), 151-159,
Cas no 7532-39-0 (Phenylacetyl CoA)

Phenylacetyl CoA structure
Produktname:Phenylacetyl CoA
Phenylacetyl CoA Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]ox
- phenylacetyl-CoA
- Phenylacetyl coenzyme A
- Phenylacetyl-coenzyme A
- Coenzyme A, S-(benzeneacetate)
- Pheylacetyl-CoA
- Coenzyme A, phenylacetyl
- Phenylacetyl coenzyme A lithium salt
- C00582
- Q27098087
- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(phenylacetyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-a
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dim
- Phenylacetyl coenzyme A
- Phenylacetyl CoA
- Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
- Coenzyme A, S-(phenylacetate) (6CI,8CI)
- {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-{[2-({2-[(2-phenylacetyl)sulfanyl]ethyl}carbamoyl)ethyl]carbamoyl}propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
- CS-0109079
- SCHEMBL79392
- J-002101
- 7532-39-0
- DTXSID80996770
- CHEBI:15537
- Phenylacetyl CoA
- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(phenylacetyl)sulfanyl]ethyl}amino)propyl]amino}butyl] dihydrogen diphosphate}
- phenylacetyl-CoA; (Acyl-CoA); [M+H]+;
- HY-135024
- Phenylacetyl-Coenzyme A (sodium salt)
- CNJ7ZS9RVB
- Acetic acid, phenylthio-, S-ester with coenzyme
- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-phenylethanethioate
- UNII-CNJ7ZS9RVB
- Acetic acid, phenylthio-, S-ester with coenzyme A (8CI)
- NS00127213
- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 2-phenylethanethioate
- S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} phenylethanethioate (non-preferred name)
-
- Inchi: 1S/C29H42N7O17P3S/c1-29(2,24(40)27(41)32-9-8-19(37)31-10-11-57-20(38)12-17-6-4-3-5-7-17)14-50-56(47,48)53-55(45,46)49-13-18-23(52-54(42,43)44)22(39)28(51-18)36-16-35-21-25(30)33-15-34-26(21)36/h3-7,15-16,18,22-24,28,39-40H,8-14H2,1-2H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t18-,22-,23-,24+,28-/m1/s1
- InChI-Schlüssel: ZIGIFDRJFZYEEQ-CECATXLMSA-N
- Lächelt: S(C(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C([H])([H])C([H])([H])N([H])C(C([H])([H])C([H])([H])N([H])C([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])OP(=O)(O[H])OP(=O)(O[H])OC([H])([H])[C@]1([H])[C@]([H])([C@]([H])([C@]([H])(N2C([H])=NC3=C(N([H])[H])N=C([H])N=C23)O1)O[H])OP(=O)(O[H])O[H])O[H])=O)=O
Berechnete Eigenschaften
- Genaue Masse: 885.157
- Monoisotopenmasse: 885.157
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 22
- Schwere Atomanzahl: 57
- Anzahl drehbarer Bindungen: 22
- Komplexität: 1530
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 389
- XLogP3: -4
Experimentelle Eigenschaften
- Dichte: 1.79
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
- Brechungsindex: 1.709
- PSA: 418.36000
- LogP: 1.27040
Phenylacetyl CoA Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P319205-25mg |
Phenylacetyl CoA |
7532-39-0 | 25mg |
$ 2616.00 | 2023-09-06 | ||
TRC | P319205-5mg |
Phenylacetyl CoA |
7532-39-0 | 5mg |
$626.00 | 2023-05-17 | ||
A2B Chem LLC | AH66554-10mg |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid |
7532-39-0 | 10mg |
$1266.00 | 2024-04-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73494-5mg |
Phenylacetyl Coenzyme A |
7532-39-0 | 98% | 5mg |
¥9080.00 | 2022-04-26 | |
A2B Chem LLC | AH66554-25mg |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid |
7532-39-0 | 25mg |
$2661.00 | 2024-04-19 | ||
A2B Chem LLC | AH66554-2.5mg |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-3-[2-[2-(2-phenylacetyl)sulfanylethylcarbamoyl]ethylcarbamoyl]propoxy]phosphoryl]oxy-phosphoryl]oxymethyl]oxolan-3-yl]oxyphosphonic acid |
7532-39-0 | 2.5mg |
$445.00 | 2024-04-19 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73494-1mg |
Phenylacetyl Coenzyme A |
7532-39-0 | 98% | 1mg |
¥2172.00 | 2022-04-26 | |
TRC | P319205-10mg |
Phenylacetyl CoA |
7532-39-0 | 10mg |
$ 1179.00 | 2023-09-06 | ||
TRC | P319205-2.5mg |
Phenylacetyl CoA |
7532-39-0 | 2.5mg |
$ 334.00 | 2023-09-06 |
Phenylacetyl CoA Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
Synthetic Routes 2
Phenylacetyl CoA Raw materials
Phenylacetyl CoA Preparation Products
Phenylacetyl CoA Verwandte Literatur
-
1. Structure and function of the chalcone synthase superfamily of plant type III polyketide synthasesIkuro Abe,Hiroyuki Morita Nat. Prod. Rep. 2010 27 809
-
Verena Thiel,Thorsten Brinkhoff,Jeroen S. Dickschat,Susanne Wickel,J?rg Grunenberg,Irene Wagner-D?bler,Meinhard Simon,Stefan Schulz Org. Biomol. Chem. 2010 8 234
-
3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural productsRashed S. Al Toma,Clara Brieke,Max J. Cryle,Roderich D. Süssmuth Nat. Prod. Rep. 2015 32 1207
-
Xinhui Wang,Scott A. Jarmusch,Jens C. Frisvad,Thomas O. Larsen Nat. Prod. Rep. 2023 40 237
-
Robert A. Hill,Andrew Sutherland Nat. Prod. Rep. 2009 26 725
7532-39-0 (Phenylacetyl CoA) Verwandte Produkte
- 2227787-26-8(tert-butyl N-{5-(1R)-1-aminoethyl-2-methylphenyl}carbamate)
- 308297-53-2(methyl 6-bromo-5-2-(4-fluorophenyl)-2-oxoethoxy-2-methyl-1-benzofuran-3-carboxylate)
- 2138429-95-3(5-Oxaspiro[3.4]octan-8-amine)
- 2321346-88-5(Photocaged DAP)
- 2172182-49-7(4-(5-methyl-1H-indazol-4-yl)piperidin-2-ylmethanamine)
- 19407-57-9(5-Chloro-2-phenylquinazolin-4(3H)-one)
- 860649-30-5(1-(4-(3-[4-(4-NITROPHENYL)PIPERAZINO]PROPOXY)BENZYL)-4-PIPERIDINECARBOXYLIC ACID)
- 210046-95-0(2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide)
- 898746-30-0(methyl 5,6-difluoro-1H-indole-2-carboxylate)
- 98083-46-6(5-chloro-3-nitro-1H-indazole)
Empfohlene Lieferanten
Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge
